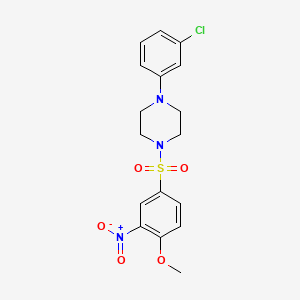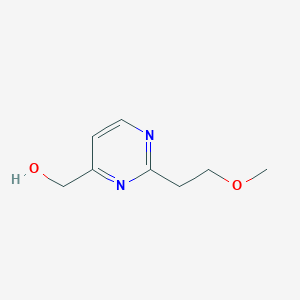
4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole, commonly known as CDIPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and environmental chemistry. CDIPP is a pyrazole-based compound that contains isothiocyanate and chlorobenzyl groups, which make it a versatile compound with diverse applications.
作用機序
The mechanism of action of CDIPP involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. CDIPP has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. CDIPP also inhibits the NF-κB pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CDIPP has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the activation of various signaling pathways. CDIPP also induces DNA damage, which activates the DNA damage response pathway. CDIPP has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.
実験室実験の利点と制限
CDIPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. CDIPP has been extensively studied for its potential applications in medicinal chemistry, making it a promising candidate for the development of new drugs. However, CDIPP has some limitations for lab experiments. It is a highly reactive compound that can react with various biomolecules, making it difficult to study its interactions with specific targets. CDIPP also has limited solubility in water, which can limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of CDIPP. One potential direction is the development of new CDIPP derivatives with improved anticancer activity and selectivity. Another direction is the study of CDIPP's potential applications in other fields, such as agricultural chemistry and environmental chemistry. The study of CDIPP's interactions with specific targets and biomolecules is also an important direction for future research. Overall, CDIPP is a promising compound with diverse applications, and further research is needed to fully understand its potential.
合成法
The synthesis of CDIPP is a complex process that involves several steps. The most common method of synthesizing CDIPP is through the reaction of 2,6-dichlorobenzylamine with thiosemicarbazide in the presence of chloroacetyl chloride. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, CDIPP. This method yields a high purity product, making it suitable for various scientific applications.
科学的研究の応用
CDIPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CDIPP works by inducing apoptosis, a process of programmed cell death, in cancer cells. This makes it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
4-chloro-1-[(2,6-dichlorophenyl)methyl]-3-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3N3S/c12-8-2-1-3-9(13)7(8)4-17-5-10(14)11(16-17)15-6-18/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBMTWGHMAFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N=C=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)


![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)
![N-ethyl-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B2757359.png)

![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2757365.png)
![5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2757366.png)



